4,6-Dimethyl-2-piperazin-1-ylnicotinonitrile

Serotonin Receptor Pharmacology 5‑HT3 Antagonism Calcium Flux Assay

This compound is a validated high-potency 5-HT3A receptor antagonist (IC50 7 nM) with an unsubstituted piperazine handle, enabling systematic SAR exploration without uncontrolled functional shifts. Its predicted LogP of 0.89 and PSA of 52 Ų ensure drug-like physicochemical properties, making it an ideal reference antagonist for antiemetic and CNS-targeted drug discovery programs. Procure with confidence for reproducible, high-impact research.

Molecular Formula C12H16N4
Molecular Weight 216.288
CAS No. 163613-82-9
Cat. No. B2970402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-2-piperazin-1-ylnicotinonitrile
CAS163613-82-9
Molecular FormulaC12H16N4
Molecular Weight216.288
Structural Identifiers
SMILESCC1=CC(=NC(=C1C#N)N2CCNCC2)C
InChIInChI=1S/C12H16N4/c1-9-7-10(2)15-12(11(9)8-13)16-5-3-14-4-6-16/h7,14H,3-6H2,1-2H3
InChIKeyKDHXNTJQIFXWND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Dimethyl-2-piperazin-1-ylnicotinonitrile (CAS 163613-82-9): A Piperazinyl Nicotinonitrile Scaffold with Documented 5‑HT3 Receptor Interaction


4,6‑Dimethyl‑2‑piperazin‑1‑ylnicotinonitrile (CAS 163613‑82‑9) is a heterocyclic small molecule characterized by a 4,6‑dimethyl‑3‑cyanopyridine core substituted at the 2‑position with an unsubstituted piperazine ring . Its physicochemical profile, including a predicted LogP of 0.89 and polar surface area of 52 Ų, supports its utility as a central scaffold in medicinal chemistry . The compound has been specifically profiled as a functional antagonist of the human 5‑HT3A serotonin receptor, with an IC50 of 7 nM determined in a cellular calcium‑flux assay, confirming its direct and potent engagement with this therapeutic target [1].

Why 4,6-Dimethyl-2-piperazin-1-ylnicotinonitrile Cannot Be Substituted by Generic Piperazinyl Nicotinonitrile Analogs


The 4,6‑dimethyl‑2‑piperazin‑1‑ylnicotinonitrile scaffold exhibits a steep structure‑activity relationship (SAR) where minor modifications at the piperazine nitrogen dramatically alter 5‑HT3 receptor functional outcomes [1]. For example, substitution of the unsubstituted piperazine with a 2‑hydroxyethyl group (analog 3b) or expansion to a quinoline core (analog 6a) shifts the functional profile from a selective antagonist to a potent desensitizer with distinct electrophysiological signatures [1]. Therefore, generic substitution of the piperazine moiety without rigorous side‑by‑side biological characterization risks introducing uncontrolled changes in target engagement, efficacy, and downstream signaling, compromising the reproducibility of experimental results or the validity of a structure‑based drug discovery program.

Quantitative Differentiation Evidence: 4,6-Dimethyl-2-piperazin-1-ylnicotinonitrile vs. 5‑HT3 Receptor Reference Compounds


5‑HT3A Receptor Antagonist Potency: 4,6‑Dimethyl‑2‑piperazin‑1‑ylnicotinonitrile vs. mCPBG

In a functional calcium‑flux assay using HEK293 cells expressing human 5‑HT3A receptors, 4,6‑dimethyl‑2‑piperazin‑1‑ylnicotinonitrile inhibited 5‑HT‑induced responses with an IC50 of 7 nM [1]. This potency is approximately 4.7‑fold lower than that of the prototypical high‑affinity 5‑HT3 agonist mCPBG, which exhibits an IC50 of 1.5 nM in radioligand binding assays under comparable conditions [2]. While mCPBG is an agonist, the sub‑10 nM IC50 of 4,6‑dimethyl‑2‑piperazin‑1‑ylnicotinonitrile confirms its classification as a potent antagonist scaffold, distinguishing it from less potent nicotinonitrile derivatives that often display micromolar or higher IC50 values.

Serotonin Receptor Pharmacology 5‑HT3 Antagonism Calcium Flux Assay

Potency Comparison Against a Selective 5‑HT3 Agonist: 4,6‑Dimethyl‑2‑piperazin‑1‑ylnicotinonitrile vs. SR 57227A

4,6‑Dimethyl‑2‑piperazin‑1‑ylnicotinonitrile demonstrates an IC50 of 7 nM for 5‑HT3A receptor antagonism [1]. In contrast, the selective 5‑HT3 agonist SR 57227A exhibits a much broader affinity range, with reported IC50 values spanning from 2.8 nM to 250 nM across various 5‑HT3 receptor binding assays [2]. This indicates that while 4,6‑dimethyl‑2‑piperazin‑1‑ylnicotinonitrile consistently falls within the single‑digit nanomolar range as an antagonist, SR 57227A shows significant assay‑dependent variability, potentially complicating its use in standardized pharmacological protocols.

5‑HT3 Receptor Pharmacology Agonist vs. Antagonist Potency Binding Affinity

Physicochemical Differentiation: Predicted LogP and Polar Surface Area of 4,6‑Dimethyl‑2‑piperazin‑1‑ylnicotinonitrile

4,6‑Dimethyl‑2‑piperazin‑1‑ylnicotinonitrile exhibits a predicted LogP of 0.89 and a polar surface area (PSA) of 52 Ų, as calculated by ACD/Labs Percepta . These values place the compound within favorable ranges for both oral bioavailability (LogP < 5) and potential blood‑brain barrier penetration (PSA < 90 Ų). For comparison, many substituted piperazinyl nicotinonitrile analogs bearing larger hydrophobic groups (e.g., benzyl or naphthyl substituents) possess significantly higher LogP values (e.g., >3.0), which can reduce aqueous solubility and complicate formulation for in vivo studies [1].

Physicochemical Properties Drug‑Likeness CNS Permeability Prediction

Functional Profile Distinction: Antagonist vs. Desensitizer Activity in 5‑HT3 Receptor Pharmacology

While 4,6‑dimethyl‑2‑piperazin‑1‑ylnicotinonitrile acts as a functional antagonist (IC50 = 7 nM) in calcium‑flux assays [1], closely related analogs such as 3b (4,6‑dimethyl‑2‑[4‑(2‑hydroxyethyl)piperazin‑1‑yl]pyridine‑3‑carbonitrile) and 6a (2‑[4‑(2‑methoxyethyl)‑1‑piperazinyl]‑4‑methyl‑3‑quinolinecarbonitrile) function as potent desensitizers of the 5‑HT3 receptor [2]. 6a, in particular, induces pronounced and persistent receptor desensitization at low‑nanomolar concentrations, contrasting with the rapid recovery observed with serotonin or mCPBG [2]. This functional divergence highlights that even minor structural modifications to the piperazine moiety can toggle the compound's pharmacological action between acute antagonism and sustained receptor desensitization.

5‑HT3 Receptor Signaling Functional Selectivity Desensitization Kinetics

High‑Value Application Scenarios for 4,6-Dimethyl-2-piperazin-1-ylnicotinonitrile Based on Verified Quantitative Evidence


5‑HT3 Receptor Pharmacology: Potent Antagonist Tool Compound

With a validated IC50 of 7 nM for human 5‑HT3A receptor antagonism [1], 4,6‑dimethyl‑2‑piperazin‑1‑ylnicotinonitrile serves as a high‑potency reference antagonist for studies investigating 5‑HT3 receptor signaling, ligand‑gated ion channel function, and the development of novel antiemetic or CNS‑targeted therapeutics.

Medicinal Chemistry Scaffold for SAR Exploration

The unsubstituted piperazine moiety of 4,6‑dimethyl‑2‑piperazin‑1‑ylnicotinonitrile provides a versatile handle for systematic derivatization. As demonstrated by Jensen et al. (2026), N‑substitution of this scaffold yields analogs with divergent functional profiles, ranging from antagonists to desensitizers [2]. This makes the compound an ideal starting point for SAR campaigns aimed at tuning 5‑HT3 receptor pharmacology.

In Silico Modeling and Drug Design: Favorable Physicochemical Baseline

The predicted LogP of 0.89 and PSA of 52 Ų position 4,6‑dimethyl‑2‑piperazin‑1‑ylnicotinonitrile within optimal drug‑likeness parameters. This physicochemical profile supports its use as a core template in computational drug design, where maintaining favorable solubility and permeability is critical for virtual screening and lead optimization efforts.

Comparative 5‑HT3 Ligand Studies: Benchmarking Potency and Functional Selectivity

Given its consistent sub‑10 nM potency and clear antagonist classification, 4,6‑dimethyl‑2‑piperazin‑1‑ylnicotinonitrile can be employed as a benchmark compound in head‑to‑head studies with other 5‑HT3 ligands (e.g., mCPBG, SR 57227A) to assess assay‑dependent variability and functional selectivity, as highlighted by the comparative data presented in Section 3 [1] [3].

Quote Request

Request a Quote for 4,6-Dimethyl-2-piperazin-1-ylnicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.